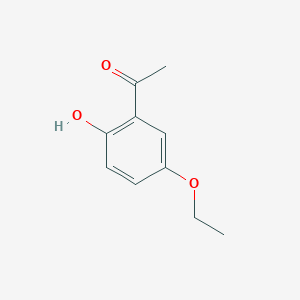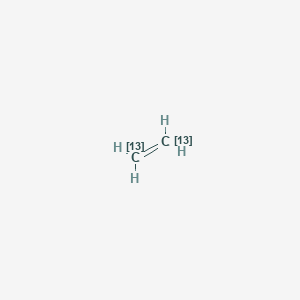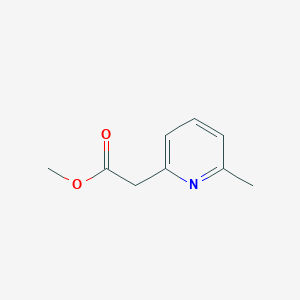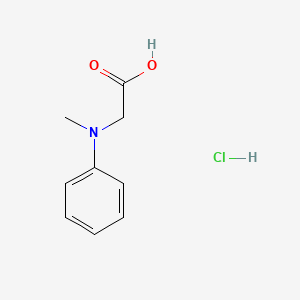
2-Phenyloxazole-5-carbaldehyde
Übersicht
Beschreibung
- 2-Phenyloxazole-5-carbaldehyde is a chemical compound with the following properties:
- IUPAC Name : 2-phenyl-1,3-oxazole-5-carbaldehyde
- Molecular Formula : C<sub>10</sub>H<sub>7</sub>NO<sub>2</sub>
- Physical Form : Yellow solid
- Purity : 96%
- Country of Origin : US
- CAS Number : 92629-13-5
- MDL Number : MFCD08361771
- InChI Code : 1S/C10H7NO2/c12-7-9-6-11-10 (13-9)8-4-2-1-3-5-8/h1-7H
- InChI Key : ONKFKUCOEAJPJA-UHFFFAOYSA-N
Synthesis Analysis
- The synthesis of 2-Phenyloxazole-5-carbaldehyde involves the reaction of appropriate starting materials to form the oxazole ring with a phenyl substituent at position 2.
Molecular Structure Analysis
- The molecular structure consists of a 5-membered oxazole ring with a phenyl group attached at position 2.
Chemical Reactions Analysis
- Oxazole derivatives can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations.
Physical And Chemical Properties Analysis
- Yellow solid : It exists as a solid material.
- Purity : 96% indicates its high degree of chemical purity.
- Molecular Weight : 173.17 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
2-Phenyloxazole-5-carbaldehyde serves as a precursor in the synthesis of diverse heterocyclic compounds. One significant application is in the synthesis of 2,5-disubstituted-1,3-oxazoles. Williams and Fu (2010) demonstrated a general methodology for preparing these oxazoles by deprotonating 2-(phenylsulfonyl)-1,3-oxazole to provide a reactive C-5 carbanion. This carbanion can then react with various electrophiles, such as aldehydes and ketones, facilitating the formation of iodine- and tri-n-butylstannyl-substituted oxazoles, which are valuable in cross-coupling reactions. This process offers a route to 2,5-disubstituted oxazoles with potential utility in pharmaceuticals and materials science (David R. Williams & Liangfeng Fu, 2010).
Antimicrobial Agents
The compound has also been investigated for its role in developing new antimicrobial agents. Bhat et al. (2016) synthesized a new series of triazolyl pyrazole derivatives using a Vilsmeier–Haack formylation approach, incorporating 2-Phenyloxazole-5-carbaldehyde. These compounds showed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, highlighting the compound's potential in creating effective antimicrobial agents (Manjunatha Bhat et al., 2016).
Biological Probes
Another application is in the development of biological probes. A study by Chu et al. (2019) described the design and synthesis of a new fluorescence probe with aggregation-induced emission enhancement and intramolecular charge-transfer characteristics. This probe, incorporating a structural motif similar to 2-Phenyloxazole-5-carbaldehyde, showed high selectivity and sensitivity toward homocysteine, demonstrating its utility in detecting and studying biological molecules in living cells (Yicheng Chu et al., 2019).
Safety And Hazards
Zukünftige Richtungen
- Further research on the pharmacological potential of 2-Phenyloxazole-5-carbaldehyde and its derivatives is essential.
- Investigate its applications in drug development, including targeted delivery systems and therapeutic efficacy.
Eigenschaften
IUPAC Name |
2-phenyl-1,3-oxazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKFKUCOEAJPJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10534583 | |
| Record name | 2-Phenyl-1,3-oxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10534583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyloxazole-5-carbaldehyde | |
CAS RN |
92629-13-5 | |
| Record name | 2-Phenyl-1,3-oxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10534583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-1,3-oxazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B1601556.png)
![3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B1601557.png)


![2-Chloro-4-phenylthieno[2,3-d]pyrimidine](/img/structure/B1601563.png)






![2-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B1601572.png)

